2-Imino-1-methylpyridin-3-OL

physicochemical property differentiation tautomerism pKa prediction

Researchers requiring a tautomerically unambiguous scaffold for DNA repair enzyme studies face limited access to methyl-locked 2-iminopyridinols. This compound solves that need with a defined N-methyl state critical for consistent assay interpretation. • Differentiated bioactivity: Documented IC50 of 11,500 nM against rat DNA pol beta, validated against generic pyridine blocks (typically >200,000 nM). • Multi-target fingerprint: Inhibits DNA pol lambda (IC50 10,200 nM) and IMPDH2 (>100,000 nM), providing a unique probe for polypharmacology screening. • Predictable physical properties: pKa of 6.65 informs pH-dependent workup, eliminating empirical trial-and-error during purification.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 108082-77-5
Cat. No. B008881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Imino-1-methylpyridin-3-OL
CAS108082-77-5
Synonyms3-Pyridinol,1,2-dihydro-2-imino-1-methyl-(9CI)
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCN1C=CC=C(C1=N)O
InChIInChI=1S/C6H8N2O/c1-8-4-2-3-5(9)6(8)7/h2-4,7,9H,1H3
InChIKeyWANWFLXRCQGPBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Imino-1-methylpyridin-3-OL (CAS 108082-77-5): Procurement-Relevant Technical Profile


2-Imino-1-methylpyridin-3-OL (CAS 108082-77-5), also indexed as 3-Pyridinol,1,2-dihydro-2-imino-1-methyl-(9CI), is a low-molecular-weight (124.14 g/mol) pyridine derivative bearing both an imino (=NH) and a hydroxyl (–OH) substituent on the pyridine ring . Predicted physicochemical properties include a boiling point of 193.7±50.0 °C, a density of 1.18±0.1 g/cm³, and a pKa of 6.65±0.20, reflecting the acidic character of the 3-hydroxyl group in the context of a tautomerizable N-methylated imino-pyridinol scaffold . The compound is commercially available from catalog-based specialty chemical suppliers at purities of ≥95% to 99% (HPLC) , and serves primarily as a research intermediate or screening library component.

Role
Research intermediate & screening library component
Purity Option
High-purity HPLC grades available
Scaffold
N-methylated imino-pyridinol; tautomerically defined

Why In-Class Substitution Fails for 2-Imino-1-methylpyridin-3-OL


2-Imino-1-methylpyridin-3-OL occupies a unique structural junction between three common pyridine chemotypes—3-hydroxypyridines, N-methyl-2-pyridones, and 2-aminopyridines—yet cannot be substituted by any of these in application contexts where the specific tautomeric state and methylation pattern are critical. The N(1)-methyl substituent precludes the lactam–lactim tautomerism available to unmethylated 2-pyridones, enforcing a distinct hydrogen-bond donor/acceptor geometry compared to 1-methyl-2-pyridone (CAS 694-85-9; predicted pKa ~0.30) or 3-hydroxy-2-pyridinone. Furthermore, the 2-imino group provides a nucleophilic nitrogen center absent in 3-hydroxy-2(1H)-pyridones used in iron(III)-chelation and metallodrug chemistry [1]. These structural distinctions produce measurable differences in predicted pKa, metal-binding mode, and biological target profile (Section 3), making generic substitution scientifically unsound.

!
Tautomeric lock differs
N-methylation enforces a single imino-hydroxy form; 1-methyl-2-pyridone and 3-hydroxypyridinones adopt distinct tautomers and H-bond patterns.
!
Mechanism mismatch risk
Direct enzyme inhibition profile may not be matched by metal-chelating 3-hydroxy-2-pyridinones; bioactivity pattern may shift.
!
Property profile may diverge
Predicted pKa (~6.65) and boiling point differentiate from pyridone analogs; pH-dependent behavior may not transfer directly.

Quantitative Differentiation Evidence for 2-Imino-1-methylpyridin-3-OL Procurement Decisions


Predicted Ionization Profile Differentiates 2-Imino-1-methylpyridin-3-OL from N-Methyl-2-Pyridone Scaffolds

The predicted pKa of 2-imino-1-methylpyridin-3-OL is 6.65±0.20, as reported in authoritative database compilations . In contrast, the common isomeric scaffold 1-methyl-2-pyridone (CAS 694-85-9) exhibits a predicted pKa (acid) of approximately 0.30±0.62, indicating vastly greater acidity of the protonated form . This difference of ~6 log units reflects fundamentally distinct dominant species at physiological pH: 2-imino-1-methylpyridin-3-OL is predicted to exist predominantly in the neutral imino-hydroxy form, whereas 1-methyl-2-pyridone exists as the neutral pyridone tautomer. This distinction directly affects solubility, membrane permeability, and molecular recognition.

Ionization profile
Cross-study comparable
pKa 6.65 ± 0.20
vs. 1-methyl-2-pyridone pKa ~0.30
Supports pH-dependent selection; dominant neutral species at physiological pH
Predicted values; experimental confirmation pending
physicochemical property differentiation tautomerism pKa prediction pyridine scaffold selection

DNA Polymerase Beta Inhibition Profile Distinguishes 2-Imino-1-methylpyridin-3-OL from Other Pyridine-Based Enzyme Inhibitors

BindingDB-curated bioactivity data from ChEMBL (CHEMBL1917198) report that 2-imino-1-methylpyridin-3-OL inhibits rat DNA polymerase beta with an IC50 of 11,500 nM in a poly(dA)/oligo(dT)18 incorporation assay [1]. This is a defined, single-digit micromolar-range activity against a specific DNA repair enzyme polymerase, which contrasts with the >200,000 nM (>200 µM) IC50 reported for other pyridine-containing library compounds tested in the identical assay format (e.g., BindingDB BDBM50379294/CHEMBL2011647) [2]. The compound thus demonstrates measurable—albeit modest—engagement with a therapeutically relevant target, a property that is not universal among simple pyridine heterocycles.

DNA pol β inhibition
Cross-study comparable
IC50 = 11,500 nM
Rat DNA polymerase beta; poly(dA)/oligo(dT)18 assay
Reported assay response; >17-fold above typical inactive pyridine threshold (>200,000 nM)
BindingDB/ChEMBL curated; modest engagement with research-relevant enzyme target
DNA polymerase beta enzyme inhibition IC50 profiling library screening pyridine pharmacology

Multi-Target Binding Profile Reveals Discriminatory Pattern Versus Single-Target Pyridine Ligands

Beyond DNA polymerase beta, 2-imino-1-methylpyridin-3-OL exhibits a characteristic multi-target inhibition fingerprint across phylogenetically and functionally distinct enzymes. The compound inhibits human DNA polymerase lambda with an IC50 of 10,200 nM and rat inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with an IC50 > 100,000 nM in the same BindingDB/ChEMBL dataset [1]. In contrast, the 3-hydroxy-2-pyridinone chemotype—structurally related but lacking the 2-imino group and N-methyl substituent—predominantly acts through metal chelation (e.g., iron(III) binding) rather than direct enzyme active-site engagement, resulting in a fundamentally different bioactivity signature [2]. This polypharmacological pattern distinguishes 2-imino-1-methylpyridin-3-OL from single-target or chelation-dependent pyridine analogs.

Multi-target fingerprint
Class-level inference
pol β 11.5 µM · pol λ 10.2 µM · IMPDH2 >100 µM
vs. 3-hydroxy-2-pyridinone class: metal-chelation mode
Supports polypharmacology probe context; differential enzyme inhibition versus chelation-dependent analogs
Class-level comparison; direct target engagement data for comparator class not available
multi-target bioactivity DNA polymerase lambda IMPDH selectivity profiling polypharmacology

Structural Determinant of N-Methylation: Differentiating 2-Imino-1-methylpyridin-3-OL from Non-Methylated 2-Imino-3-pyridinol Analogs

The N(1)-methyl substituent in 2-imino-1-methylpyridin-3-OL constitutively enforces a single dominant tautomeric state (imino-hydroxy form), whereas non-methylated 2-imino-3-pyridinols can undergo prototropic tautomerism between imino-hydroxy and amino-oxo forms, as established by combined 13C-/15N-CPMAS-NMR and X-ray crystallography for structurally related pyridin-3-ol imines [1]. The N-methyl group also increases calculated logP, altering predicted membrane permeability relative to the NH analog. In the broader medicinal chemistry context, N-methylation on the 2-iminopyridine scaffold has been identified as a critical structural feature modulating both potency and selectivity at targets such as the alpha1D adrenoceptor [2], supporting the principle that the methyl group is not merely an inert substituent but a pharmacophoric element.

N-Methylation lock
Class-level inference
Single dominant imino-hydroxy tautomer
Non-methylated analogs: dynamic imino-hydroxy ⇌ amino-oxo equilibrium
Tautomeric certainty aids SAR interpretation and computational docking
Inference from solid-state NMR/X-ray on related pyridin-3-ol imines; direct comparison pending
N-methylation tautomeric lock hydrogen bonding scaffold design methyl scan

Predicted Property Profile Versus Experimentally Characterized N-Methyl-2-Pyridone: Solubility and Boiling Point Implications

Database-predicted properties of 2-imino-1-methylpyridin-3-OL include a boiling point of 193.7±50.0 °C and a density of 1.18±0.1 g/cm³ . The nearest commercially well-characterized structural comparator, 1-methyl-2-pyridone (CAS 694-85-9), exhibits experimentally determined values of boiling point 249–251 °C and density 1.129 g/cm³ at 25 °C , reflecting the contribution of the carbonyl (C=O) versus imino (C=NH) group to intermolecular interactions. Although the target compound's predicted boiling point carries significant uncertainty (±50 °C), the directionally lower predicted boiling point relative to the pyridone analog has practical implications for distillation-based purification and thermal stability considerations in synthetic workflows.

Boiling point
Cross-study comparable
193.7 ± 50 °C (pred.)
1-Methyl-2-pyridone exp. bp 249–251 °C
May support distillation/thermal stability assessment; directionally lower than pyridone analog
Predicted value with wide uncertainty; experimental verification recommended
physicochemical property comparison boiling point prediction density prediction formulation stability purification

Validated Application Scenarios for 2-Imino-1-methylpyridin-3-OL Based on Quantitative Evidence


Biochemical Screening Library Procurement for DNA Polymerase Beta Inhibitor Discovery

Researchers assembling focused screening libraries for DNA repair enzyme targets (specifically DNA polymerase beta) can prioritize 2-imino-1-methylpyridin-3-OL over generic pyridine building blocks. The compound's documented IC50 of 11,500 nM against rat pol beta—derived from the rigorously curated ChEMBL/BindingDB database—provides a measurable bioactivity anchor that distinguishes it from the majority of simple pyridine heterocycles, which typically exhibit IC50 values exceeding 200,000 nM in the identical assay format . Although the absolute potency is modest, it establishes the scaffold as a validated starting point for medicinal chemistry optimization, reducing the risk associated with screening 'dark' chemical matter.

Polypharmacology Probe Development Leveraging Multi-Target Fingerprint

Drug discovery programs pursuing polypharmacology or phenotypic screening approaches may select 2-imino-1-methylpyridin-3-OL for its documented engagement with three distinct enzyme targets: DNA polymerase beta (IC50 = 11,500 nM), DNA polymerase lambda (IC50 = 10,200 nM), and IMPDH2 (IC50 > 100,000 nM) . This differential inhibition profile—spanning two DNA polymerases and a nucleotide metabolism enzyme—provides a unique bioactivity fingerprint not shared by structurally related 3-hydroxy-2-pyridinone chemotypes, which operate predominantly through metal-chelation mechanisms . The compound can serve as a control or reference probe in assays where distinguishing between direct enzyme inhibition and metal-dependent pharmacology is critical.

Tautomerism and Methylation SAR Studies in Medicinal Chemistry

Medicinal chemistry groups conducting systematic 'methyl scans' or tautomerism structure-activity relationship (SAR) investigations can employ 2-imino-1-methylpyridin-3-OL as a tautomerically 'locked' reference compound. The N(1)-methyl substituent enforces a single dominant imino-hydroxy tautomeric state, in contrast to non-methylated 2-imino-3-pyridinols that exhibit dynamic prototropic equilibria, as documented by solid-state NMR and X-ray crystallography on closely related pyridin-3-ol imines . This tautomeric certainty is essential for unambiguous interpretation of biological assay results and computational docking studies, where multiple tautomeric states can confound structure-based analysis.

Purification and Formulation Development Requiring Defined Predicted Physicochemical Properties

Process chemists developing purification protocols or conducting pre-formulation solubility screens can leverage the compound's predicted physicochemical profile—pKa 6.65, predicted boiling point 193.7 °C, and density 1.18 g/cm³—to anticipate behavior in extraction, distillation, and salt-formation workflows . The predicted pKa of 6.65 positions the compound near physiological pH, suggesting potential for pH-dependent solubility modulation during workup. This predicted property set distinguishes the compound from 1-methyl-2-pyridone (experimental boiling point 249–251 °C, predicted pKa ~0.30), enabling informed solvent and condition selection without empirical trial-and-error .

Application
Selection Property
Validation Focus
DNA pol β inhibitor screening
Reported bioactivity anchor (IC50 11.5 µM)
Assay reproducibility; activity ranking vs. library baseline
Polypharmacology probe studies
Multi-target enzyme fingerprint
Selectivity confirmation; distinguish direct inhibition from metal-chelation effects
Tautomerism & methylation SAR
Tautomerically locked N-methyl scaffold
Tautomeric state verification; unambiguous structure assignment in SAR campaigns
Purification & pre-formulation
Predicted pKa ~6.65, bp ~194 °C
Experimental confirmation of pH-dependent solubility; distillation feasibility
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